(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Overview
Description
(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a complex organic compound that features both an imidazole ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the coupling of an imidazole derivative with a boronate ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronate ester group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions involving the boronate ester can produce various aryl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biological processes. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but lacks the boronate ester group.
Vanillin acetate: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets (1-Methylimidazol-2-yl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol apart is its combination of an imidazole ring and a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-6-12(7-9-13)14(21)15-19-10-11-20(15)5/h6-11,14,21H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMDQYSBKFNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CN3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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